2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(allyloxy)aniline with 7-chloro-4H-chromen-4-one in the presence of a base, followed by cyclization with thiourea to form the desired product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsorganic solvents like ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Nucleophiles like amines, thiols; conditionsorganic solvents, base catalysts, room temperature to reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced chromeno-pyrimidine derivatives.
Substitution: Substituted chromeno-pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in disease progression, such as kinases and proteases. It may also interfere with DNA replication and repair mechanisms, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their antimicrobial and antiviral activities.
Pyrazolo[3,4-d]pyrimidines: Exhibit anti-inflammatory and anticancer properties.
Thieno[2,3-d]pyrimidines: Used in the development of anticancer and anti-inflammatory agents.
Uniqueness
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C20H15ClN2O2S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
7-chloro-2-(3-prop-2-enoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-2-8-24-15-5-3-4-12(10-15)18-22-19-16(20(26)23-18)11-13-9-14(21)6-7-17(13)25-19/h2-7,9-10H,1,8,11H2,(H,22,23,26) |
InChI Key |
JBERLGBNFQLPFH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Origin of Product |
United States |
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